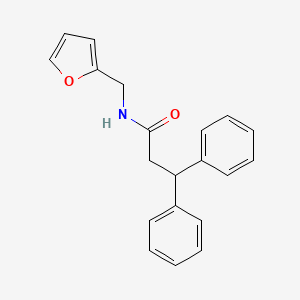

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide

Description

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a 3,3-diphenylpropanamide backbone substituted with a furan-2-ylmethyl group at the nitrogen atom.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-20(21-15-18-12-7-13-23-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIMFKBERMXMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367343 | |

| Record name | N-(furan-2-ylmethyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-82-5 | |

| Record name | N-(furan-2-ylmethyl)-3,3-diphenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) in a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature, and the product is purified by crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient . The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide has shown promising anticancer activity in several studies. For instance, derivatives of furan-containing compounds have been synthesized and tested against human cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted that compounds with furan moieties exhibit selective inhibition of cancer cell proliferation, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .

1.2 Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. Such effects suggest its potential use in treating inflammatory diseases .

1.3 Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Compounds with similar furan structures have been reported to exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Therapeutic Potential

Given its biological activities, this compound holds potential for various therapeutic applications:

- Cancer Therapy: Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer drugs.

- Anti-inflammatory Drugs: Its anti-inflammatory properties suggest potential use in treating conditions such as arthritis or other inflammatory disorders.

- Antimicrobial Agents: The compound could be explored as a basis for new antibiotics or antifungal treatments.

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The furan ring and amide group can interact with biological molecules, potentially inhibiting or modulating their activity . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diphenylpropanamide Derivatives

Key Findings and Analysis:

Structural Diversity and Functional Roles: Furan-2-ylmethyl Group: Present in both the target compound and ’s quinazolinone derivative, this group may enhance π-π stacking with aromatic residues in biological targets . Diazirine and Butynyl Groups: In FFF-39 (), these photoaffinity labels enable covalent binding to target proteins, a feature absent in the parent compound .

In rotaxane catalysts (), the rigidity of the diphenylpropanamide backbone facilitates mechanical bonding, highlighting its utility in supramolecular chemistry .

Synthetic and Physicochemical Considerations :

- High-yield synthesis protocols (e.g., Biotage purification in ) are common among these compounds, ensuring purity for biological testing .

- The benzimidazole derivative () has a higher molecular weight (417.5 g/mol) and XLogP3 value (5.8), indicating greater lipophilicity and possible challenges in bioavailability compared to the furan-substituted analog .

Biological Activity

N-(furan-2-ylmethyl)-3,3-diphenylpropanamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Molecular Formula

- Molecular Formula : CHNO

Physical Properties

- Molecular Weight : 285.36 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against a range of bacterial strains.

- Apoptosis Induction : It has been reported to induce apoptosis in cancer cell lines through the activation of caspases.

Efficacy in Biological Assays

The efficacy of this compound has been evaluated through various assays, yielding promising results:

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent for inflammatory diseases.

-

Case Study on Antimicrobial Activity :

- In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.